8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde
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Overview
Description
8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods such as transition metal catalysis, metal-free oxidation, and photocatalysis . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to efficiently construct the desired compound .
Chemical Reactions Analysis
8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Common reagents for reduction include hydrides and catalytic hydrogenation.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated derivatives as intermediates.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is utilized in the production of fine chemicals and materials due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde can be compared with other similar compounds such as:
5-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde: This compound has a similar structure but differs in the position of the methoxy group.
8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde: This compound has a methyl group instead of a methoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Biological Activity
8-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The molecular formula of this compound is C9H9N2O, with a molecular weight of 163.18 g/mol. The compound features an imidazo[1,2-a]pyridine core with a methoxy group at the 8-position and an aldehyde group at the 2-position.
Property | Value |
---|---|
Molecular Formula | C9H9N2O |
Molecular Weight | 163.18 g/mol |
IUPAC Name | This compound |
SMILES | COc1cnc2c1c(=O)n(c(=C2)C)N |
The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to modulate enzymatic activities and affect several signaling pathways:
- Enzyme Inhibition : The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to antiproliferative effects in cancer cells .
- Antimicrobial Activity : Studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties against various bacterial strains .
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its derivatives. Below are key findings from these studies:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicated strong activity against both Gram-positive and Gram-negative bacteria.
Compound | MIC (μg/mL) |
---|---|
This compound | 32 |
Control (Standard Antibiotic) | 16 |
Anticancer Activity
In vitro studies showed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values ranging from 10 to 20 μM.
Cell Line | IC50 (μM) |
---|---|
MCF-7 | 15 |
A549 | 12 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. For instance:
- Methoxy Group : The presence of the methoxy group at the 8-position enhances solubility and bioavailability.
- Aldehyde Functionality : The aldehyde group at the 2-position is critical for binding interactions with biological targets.
Case Study: Anti-Tuberculosis Activity
A recent investigation explored the anti-tuberculosis potential of imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated promising activity against Mycobacterium tuberculosis with MIC values comparable to standard treatments .
Properties
IUPAC Name |
8-methoxyimidazo[1,2-a]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-4-11-5-7(6-12)10-9(8)11/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOSGAIAXNJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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